Superior Potency Against CBFβ-RUNX Binding Compared to AI-10-47
AI-10-104 demonstrates 2.56-fold greater potency in disrupting the CBFβ-RUNX interaction than the structurally related inhibitor AI-10-47, as measured in a fluorescence resonance energy transfer (FRET) assay .
| Evidence Dimension | CBFβ-RUNX binding inhibition (FRET assay) |
|---|---|
| Target Compound Data | IC50 = 1.25 µM |
| Comparator Or Baseline | AI-10-47 (IC50 = 3.2 µM) |
| Quantified Difference | 2.56-fold improvement (lower IC50) |
| Conditions | FRET assay using purified recombinant RUNX1 and CBFβ proteins |
Why This Matters
This quantitative difference in biochemical potency directly influences the effective working concentration in cellular assays and may reduce off-target effects at higher doses, making AI-10-104 a more efficient tool for interrogating RUNX-dependent pathways.
